N-Neopentylbut-3-yn-1-amine chemical structure and physical properties
N-Neopentylbut-3-yn-1-amine chemical structure and physical properties
Whitepaper: Structural Profiling and Advanced Bioconjugation Workflows for N-Neopentylbut-3-yn-1-amine
Executive Summary
In modern drug discovery and bioconjugation, the strategic incorporation of bifunctional building blocks is critical for developing targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). N-Neopentylbut-3-yn-1-amine (CAS: 1340554-41-7) [1] represents a highly specialized scaffold that elegantly balances two opposing chemical paradigms: extreme steric shielding and highly orthogonal reactivity.
As an Application Scientist overseeing bioconjugation pipelines, I utilize this molecule to lock molecular conformations and prevent premature metabolic degradation, all while maintaining a reliable, highly reactive terminal alkyne handle for late-stage functionalization. This guide outlines the physicochemical properties, structural causality, and self-validating experimental workflows required to successfully deploy this compound in advanced synthesis.
Structural and Physicochemical Profiling
The architecture of N-Neopentylbut-3-yn-1-amine features a secondary amine flanked by a homopropargyl chain (but-3-yn-1-yl) and a neopentyl (2,2-dimethylpropyl) group.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-Neopentylbut-3-yn-1-amine |
| CAS Registry Number | 1340554-41-7 (Free Base)[1] / 2375268-33-8 (HCl Salt)[2] |
| Molecular Formula | C9H17N[3] |
| Molecular Weight | 139.24 g/mol [3] |
| SMILES String | C#CCCNCC(C)(C)C[3] |
| Structural Motifs | Terminal Alkyne, Sterically Hindered Secondary Amine |
| Predicted LogP | ~1.8 - 2.1 (Lipophilic) |
| Storage Conditions | Inert atmosphere, -20°C (to prevent oxidative degradation) |
Causality in Drug Design: The "Neopentyl Shield"
Why choose a neopentyl amine over a standard alkyl amine? The causality lies directly in pharmacokinetics and enzymatic resistance.
Secondary amines are notorious metabolic liabilities in vivo, often undergoing rapid N-dealkylation or oxidation by Cytochrome P450 (CYP) enzymes and monoamine oxidases. The neopentyl group—a massive tert-butyl moiety attached to a methylene spacer—creates a severe steric umbrella over the nitrogen lone pair[4].
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Metabolic Stability: This extreme steric bulk physically blocks the amine from entering the narrow catalytic pockets of metabolic enzymes, drastically increasing the half-life of the resulting drug candidate and enhancing overall bioavailability[4].
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Conformational Locking: When functionalized into an amide, the steric demand of the neopentyl group restricts rotation around the C-N bond[5]. This locks the molecule into a predictable, rigid bioactive conformation, which is highly desirable in structure-based drug design to minimize entropic penalties upon target binding[6].
Mechanistic Pathway Visualization
The dual nature of N-Neopentylbut-3-yn-1-amine requires a carefully staged synthetic approach. The amine must be functionalized first, using aggressive conditions to overcome the neopentyl steric hindrance, followed by the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the terminal alkyne.
Dual-functionalization pathway of N-Neopentylbut-3-yn-1-amine via acylation and CuAAC.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in in-process controls (IPCs) dictate when to proceed, eliminating reliance on arbitrary reaction timeframes.
Protocol A: Microwave-Assisted N-Acylation of the Neopentyl Amine
Causality Rationale: Standard coupling reagents (e.g., EDC/HOBt) routinely fail or proceed sluggishly here due to the extreme steric bulk of the neopentyl group[5]. We utilize HATU, a highly active uronium-based coupling reagent, combined with microwave irradiation to force the reaction over the high activation energy barrier.
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Preparation: In a 10 mL microwave-safe vial, dissolve the carboxylic acid payload (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 3.0 mL).
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Activation: Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir at room temperature for 5 minutes.
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Self-Validation Check: The solution will turn pale yellow, indicating the successful formation of the active O-Atab ester.
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Coupling: Add N-Neopentylbut-3-yn-1-amine hydrochloride (1.1 equiv, 0.55 mmol). Seal the vial with a crimp cap.
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Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 80°C for 45 minutes.
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IPC Validation: Sample 5 µL of the reaction mixture, dilute in 100 µL Methanol, and analyze via LC-MS. Proceed to workup only when the starting carboxylic acid peak is <5% by UV integration.
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Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to strip residual DMF), dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality Rationale: The terminal alkyne is highly orthogonal to biological functional groups. We use a Cu(II) salt reduced in situ by sodium ascorbate to generate the active Cu(I) catalyst. This prevents oxidative homocoupling (Glaser coupling) of the alkynes.
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Preparation: Dissolve the N-acyl-N-neopentyl alkyne intermediate from Protocol A (1.0 equiv, 0.2 mmol) and the target azide payload (1.0 equiv, 0.2 mmol) in a 1:1 mixture of tert-Butanol and Water (4.0 mL).
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Catalyst Generation: In a separate vial, dissolve CuSO4·5H2O (0.1 equiv, 0.02 mmol) in 100 µL of water. Add Sodium Ascorbate (0.2 equiv, 0.04 mmol) dissolved in 100 µL of water.
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Self-Validation Check: The bright blue Cu(II) solution will immediately turn colorless or pale yellow, confirming the successful reduction to the catalytically active Cu(I) species.
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Cycloaddition: Add the freshly prepared Cu(I) solution to the main reaction mixture. Stir vigorously at room temperature for 2-4 hours.
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IPC Validation: Monitor via LC-MS. The reaction is deemed complete when the mass of the alkyne intermediate is fully consumed, replaced by the [M+H]+ signal of the newly formed 1,4-disubstituted triazole product.
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Purification: Dilute with water (5 mL) and extract with Dichloromethane (3 x 10 mL). Wash the organic layer with a 0.1 M EDTA solution to chelate and strip residual copper, dry over MgSO4, and purify via flash chromatography.
Analytical Validation Standards
To confirm the structural integrity of N-Neopentylbut-3-yn-1-amine derivatives, researchers must rely on specific analytical markers:
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1H NMR (CDCl3): The neopentyl tert-butyl group will appear as a massive, sharp singlet integrating to 9 protons around δ 0.90 ppm. The terminal alkyne proton (C≡C-H) will appear as a distinct triplet (due to long-range coupling with the adjacent methylene) around δ 1.95 - 2.05 ppm.
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13C NMR: The quaternary carbon of the neopentyl group typically resonates near δ 31 ppm, while the alkyne carbons appear at ~70 ppm and ~83 ppm.
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Mass Spectrometry (ESI-MS): For the free base, expect a strong [M+H]+ peak at m/z 140.1.
Sources
- 1. N-Neopentylbut-3-yn-1-amine | CAS#:1340554-41-7 | Chemsrc [chemsrc.com]
- 2. CAS: 2375268-33-8 | CymitQuimica [cymitquimica.com]
- 3. 1340554-41-7 | N-Neopentylbut-3-yn-1-amine - AiFChem [aifchem.com]
- 4. 1-Bromo-2,2-dimethylpropane | 630-17-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
